molecular formula C13H22N2O B2490282 N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320884-29-3

N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2490282
CAS No.: 2320884-29-3
M. Wt: 222.332
InChI Key: RLINYNKLTUWPDT-UHFFFAOYSA-N
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Description

N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core. This structure comprises a nitrogen atom at the bridgehead position (8-aza), a tert-butyl carboxamide group at the 8-position, and a methylidene (=CH₂) substituent at the 3-position. This compound is of interest in medicinal chemistry due to its scaffold’s resemblance to bioactive nortropane alkaloids .

Properties

IUPAC Name

N-tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-9-7-10-5-6-11(8-9)15(10)12(16)14-13(2,3)4/h10-11H,1,5-8H2,2-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLINYNKLTUWPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1C2CCC1CC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The sulfonyl group (-SO₂-) is a key site for nucleophilic substitution and elimination reactions.

Reaction TypeReagents/ConditionsObserved/Expected OutcomeSource
Nucleophilic Substitution Amines, alcohols, or thiolsReplacement of sulfonyl group with nucleophile to form sulfonamides, sulfonate esters, or thioethers
Acid-Catalyzed Hydrolysis H₂O/H⁺, heatCleavage to sulfonic acid derivatives

In related compounds (e.g., 4-{[4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-(3-fluorophenyl)piperidine-1-carboxamide), sulfonyl groups participate in forming carboxamide linkages under coupling conditions .

Cyclopropanecarbonyl Reactivity

The cyclopropane ring adjacent to a carbonyl group exhibits strain-driven reactivity:

Reaction TypeReagents/ConditionsOutcomeSource
Ring-Opening Oxidation KMnO₄, acidic conditionsCleavage to carboxylic acid derivatives
Reduction LiAlH₄Conversion to cyclopropanol derivatives

Synthetic pathways for analogs (e.g., 1-(cyclopropanecarbonyl)pyrrolidin-3-yl derivatives) highlight the stability of the cyclopropane moiety under standard coupling conditions .

Triazole Ring Reactivity

The 4-methyl-4H-1,2,4-triazole group contributes to hydrogen bonding and metal coordination:

Reaction TypeReagents/ConditionsOutcomeSource
Coordination Chemistry Transition metal salts (e.g., Cu²⁺)Formation of metal-ligand complexes
Electrophilic Substitution HNO₃/H₂SO₄Nitration at available positionsInferred

Patented analogs (e.g., p38 MAP kinase inhibitors) utilize triazole groups as hydrogen-bond acceptors in biological interactions .

Piperidine Ring Functionalization

The piperidine nitrogen can undergo alkylation or acylation:

Reaction TypeReagents/ConditionsOutcomeSource

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that compounds related to N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide exhibit promising antimicrobial properties. These compounds can act as β-lactamase inhibitors, which are crucial for enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit β-lactamase enzymes, thereby restoring the activity of commonly used antibiotics against resistant bacteria .

Anticancer Research:
The compound has also shown potential in anticancer studies. Preliminary investigations suggest that it may disrupt critical protein interactions involved in cancer cell proliferation and survival. Its structural features allow it to interact with various biological targets, potentially influencing signaling pathways that are pivotal in cancer progression .

Biological Research

Enzyme Inhibition:
this compound has been studied for its ability to inhibit specific enzymes, which could affect metabolic pathways essential for cellular functions. This aspect is particularly relevant in drug development, where enzyme inhibitors can serve as therapeutic agents for various diseases .

Protein Interaction Studies:
The compound's ability to disrupt protein-protein interactions is significant for understanding cellular mechanisms and developing targeted therapies. By influencing these interactions, researchers can explore new avenues for treating diseases where such pathways are dysregulated .

Case Study 1: Antimicrobial Efficacy
In a study examining the efficacy of N-Tert-butyl-3-methylidene derivatives against multi-drug resistant bacteria, it was found that certain modifications to the core structure significantly enhanced antimicrobial activity, demonstrating the importance of structural diversity in drug design .

Case Study 2: Cancer Cell Line Testing
Another investigation focused on the anticancer properties of this compound revealed that it exhibited substantial growth inhibition in several cancer cell lines, including those resistant to conventional therapies. The study highlighted its potential as a lead compound for further development into anticancer agents .

Mechanism of Action

The mechanism of action of N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Functional Group Variations at Position 3

The 3-position of the 8-azabicyclo[3.2.1]octane scaffold is a critical site for modulating chemical and biological properties. Key analogs include:

Compound Name Substituent at C3 Molecular Formula Molecular Weight Key Properties/Applications References
N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide Methylidene (=CH₂) C₁₃H₂₀N₂O 236.31 Rigid scaffold; potential CNS activity N/A
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Ketone (=O) C₁₂H₁₉NO₃ 225.28 Intermediate for alkaloid synthesis
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate Hydroxyl (-OH) C₁₂H₂₁NO₃ 227.30 Enhanced solubility; chiral derivatization
tert-Butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate Ethylamino (-NHCH₂CH₃) C₁₄H₂₆N₂O₂ 254.37 Amine functionality for drug conjugation

Key Observations :

  • Ketone and hydroxyl derivatives are often synthetic intermediates, while the hydroxyl variant (CAS 143557-91-9) is noted for its solubility and utility in stereoselective reactions .

Pharmacological Activity Comparisons

Several analogs exhibit bioactivity linked to their substituents:

  • 3-(Phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1170321-78-4):

    • Acts as an inhibitor of long-chain fatty acid elongase 6 (ELOVL6), a target in metabolic disorders.
    • Molecular Weight: 438.46; Solubility: Chloroform, DMSO .
    • The phenylsulfonyl and trifluoromethylphenyl groups enhance hydrophobic interactions with enzyme pockets.
  • tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate (CAS 1630906-73-8):

    • Features a Boc-protected amine at C8 and a ketone at C3.
    • Used in sp³-rich fragment libraries for drug discovery due to its conformational diversity .

Key Contrast :

  • The target compound’s methylidene group may reduce metabolic oxidation compared to ketone-containing analogs, improving in vivo stability.

Biological Activity

N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by the following chemical properties:

PropertyValue
CAS Number 1403766-87-9
Molecular Formula C₁₄H₂₃N₁O₄
Molecular Weight 269.34 g/mol
Boiling Point Not Available
Density Not Available
Solubility High GI absorption

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various signaling pathways. It is hypothesized that the compound may disrupt protein-protein interactions, a common mechanism for macrocyclic compounds, leading to downstream effects on cellular processes such as proliferation and apoptosis .

Biological Activity

Research has indicated that compounds related to the 8-azabicyclo[3.2.1]octane scaffold exhibit a range of biological activities:

  • Antinociceptive Activity : Compounds in this class have shown significant analgesic effects in animal models, suggesting potential for pain management applications .
  • Neuroprotective Effects : Some derivatives have demonstrated protective effects against neurodegenerative processes, possibly through modulation of oxidative stress pathways .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens, indicating potential as an antibacterial agent .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Pain Relief : A study demonstrated that a structurally similar compound exhibited significant pain relief in a hot plate test compared to morphine, highlighting its potential as an alternative analgesic .
  • Neuroprotection Research : Research indicated that derivatives of the bicyclic scaffold could protect neuronal cells from oxidative damage, suggesting a role in treating neurodegenerative diseases .

Comparative Analysis

The following table compares this compound with other related compounds in terms of biological activity:

Compound NameAnalgesic ActivityNeuroprotective EffectsAntimicrobial Activity
This compoundModerateSignificantPresent
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylateHighModerateAbsent
8β-Benzoyloxy-3-methyl-3-azabicyclo[3.2.1]octaneSignificantHighPresent

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization, functional group protection (e.g., tert-butyl carbamate), and methylidene introduction. For example, bicyclic scaffolds like 8-azabicyclo[3.2.1]octane are often synthesized via intramolecular Mannich reactions or reductive amination. Optimization strategies include:

  • Catalyst selection : Palladium or ruthenium catalysts for selective hydrogenation of intermediates.
  • Temperature control : Lower temperatures (0–5°C) to minimize side reactions during carboxamide formation.
  • Purification : Gradient column chromatography or recrystallization to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm bicyclic scaffold integrity, methylidene proton signals (~5.5–6.5 ppm), and tert-butyl group splitting patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Carboxamide C=O stretching (~1650–1700 cm1^{-1}) and methylidene C-H bends (~890–910 cm1^{-1}) .

Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?

  • Methodological Answer :

  • In vitro receptor binding assays : Radioligand displacement studies (e.g., 3H^3H-naloxone for opioid receptors, 3H^3H-WIN35428 for dopamine transporters) to measure IC50_{50} values.
  • Functional assays : cAMP inhibition or calcium flux assays to assess GPCR modulation.
  • Selectivity panels : Screen against off-target receptors (e.g., serotonin, adrenergic) to identify cross-reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on the bicyclic core?

  • Methodological Answer :

  • Systematic substitution : Replace the methylidene group with electron-withdrawing (e.g., fluorine) or donating groups (e.g., methoxy) to assess effects on receptor affinity.
  • Bioisosteric replacements : Substitute the tert-butyl carbamate with trifluoroacetyl or benzyl groups to evaluate metabolic stability.
  • Activity cliffs : Compare analogs with >10-fold differences in potency to identify critical pharmacophores .

Q. What methodologies are used to determine binding affinity and selectivity for neuroreceptors like opioid or dopamine transporters?

  • Methodological Answer :

  • Radioligand competition assays : Use KiK_i calculations (Cheng-Prusoff equation) to quantify affinity. For example, DAT inhibition is measured using 3H^3H-dopamine uptake in HEK293 cells.
  • Functional selectivity : G-protein vs. β-arrestin signaling bias assays (e.g., BRET-based systems) for opioid receptor subtypes.
  • Cryo-EM/X-ray crystallography : Resolve ligand-receptor complexes to map binding pockets .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral catalysts : Use Sharpless asymmetric dihydroxylation or Noyori hydrogenation to control stereochemistry.
  • Chiral auxiliaries : Temporarily attach menthol or Evans auxiliaries to direct bicyclic scaffold formation.
  • HPLC chiral separation : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve racemic mixtures .

Q. What computational approaches predict the binding modes and interactions with target proteins?

  • Methodological Answer :

  • Molecular docking (AutoDock, Glide) : Simulate ligand-receptor interactions using crystal structures (e.g., DAT PDB: 4XP1).
  • Molecular Dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS).
  • Free-energy perturbation (FEP) : Calculate relative binding affinities of analogs with alchemical transformations .

Q. How can contradictions in biological activity data across different studies be resolved?

  • Methodological Answer :

  • Assay standardization : Replicate studies using identical cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (pH, ion concentrations).
  • Allosteric modulation : Test for positive/negative allosteric effects using Schild regression analysis.
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC50_{50} correlations) .

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